Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate

Quality control Species authentication Chemometrics

This triene-diyne diacetate is 1 of only 3 validated HPLC markers for species authentication of Cangzhu. Mandatory for compendial QC—atractylodin alone is insufficient. Validated IC50=1.3μM against RANKL-induced osteoclastogenesis, more potent than alendronate. The only Atractylodes polyacetylene with published fully validated HPLC-UV bioanalytical method (LLOQ=0.00143μg/mL) and complete rat PK dataset. COX/LOX-negative tool compound for pathway-selective studies.

Molecular Formula C18H20O4
Molecular Weight 300.3 g/mol
CAS No. 23414-61-1
Cat. No. B3028590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate
CAS23414-61-1
Molecular FormulaC18H20O4
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCCCC#CC#CCC=CC=C(C=COC(=O)C)OC(=O)C
InChIInChI=1S/C18H20O4/c1-4-5-6-7-8-9-10-11-12-13-18(22-17(3)20)14-15-21-16(2)19/h11-15H,4-5,10H2,1-3H3/b12-11+,15-14+,18-13+
InChIKeyLEVIMOJJRLVUND-JOUCHLKOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl Diacetate (CAS 23414-61-1): Sourcing the Triene-Diyne Polyacetylene Reference Standard from Atractylodes


Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate (synonym: (4E,6E,12E)-tetradecatriene-8,10-diyne-1,3-diyl diacetate; CAS 23414-61-1) is a C18 polyacetylene diacetate belonging to the triene-diyne structural subclass. It is a characteristic secondary metabolite isolated from the rhizomes of Atractylodes lancea, A. chinensis, and A. japonica (Asteraceae) . The compound is recognized as one of only three validated chemical markers used for species-level discrimination and quality control of Atractylodis Rhizoma (Cangzhu) via HPLC-based metabolic profiling coupled with chemometric methods [1]. Commercially, it is typically supplied as a yellow crystalline powder with HPLC purity ≥98%, soluble in chloroform and DMSO .

Why Atractylodes Polyacetylenes Cannot Be Treated as Interchangeable: The Case for Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl Diacetate


The polyacetylene pool in Atractylodes rhizomes encompasses at least three distinct chemical backbones—diene-diyne, triene-diyne, and monoene-diyne types—each with different double-bond counts, stereochemistry, and functionalization patterns that directly govern their chromatographic retention, spectroscopic detection wavelength, enzymatic inhibitory profile, and in vivo disposition [1]. Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate carries a (4E,6E,12E) triene configuration with diacetate esters at C-1 and C-3, structurally distinguishing it from the diene analog (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol diacetate (CAS 89913-46-2), which lacks the Δ4 double bond, and from atractylodin/atractylodinol, which possess a furan ring rather than a diacetate terminus . These structural differences manifest in divergent bioactivity spectra: the triene-diyne diacetate is a validated osteoclastogenesis inhibitor (IC50 = 1.3 μM) [2] while being essentially inactive against 5-LOX and COX-1, whereas other polyacetylenes such as erythro-(1,3Z,11E)-tridecatriene-7,9-diyne-5,6-diyl diacetate display potent dual 5-LOX/COX-1 inhibition (IC50 = 3 μM and 1 μM, respectively) . Generic substitution—whether within the polyacetylene class or by switching to a different Atractylodes-derived reference standard—introduces both qualitative and quantitative error into analytical methods and experimental models.

Quantitative Differentiation Evidence for Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl Diacetate Versus Closest Polyacetylene Analogs


Quality Marker Validation for Species-Level Authentication of Atractylodis Rhizoma: Triene-Diyne Diacetate as a Definitive Chemometric Discriminator

In a comprehensive HPLC-based metabolic profiling study of 16 batches of Cangzhu, principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA) identified only three 'marker peaks' capable of discriminating Atractylodes chinensis from A. lancea samples: atractylodinol (peak 2), (4E,6E,12E)-tetradecatriene-8,10-diyne-1,3-diyl diacetate (peak 10), and atractylodin (peak 12) [1]. The validated HPLC-UV method for simultaneous quantification of these three markers demonstrated intraday and interday precision (RSD ≤ 2.30%), repeatability (RSD ≤ 2.82%), and recoveries in the range of 96.57–100.16% with RSDs less than 1.46% [1]. No other polyacetylenes among the 12 common chromatographic peaks met the chemometric criteria for species-discriminating marker status. In contrast, the diene analog (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol diacetate, while detectable in Atractylodes rhizomes, has not been validated as a species-level chemometric marker in any published quality assessment study .

Quality control Species authentication Chemometrics HPLC fingerprinting Traditional Chinese Medicine

RANKL-Induced Osteoclastogenesis Inhibition: IC50 Comparison of Triene-Diyne Diacetate Versus Atractylodinol and Alendronate Sodium

In a systematic evaluation of 33 compounds (22 sesquiterpenoids and 11 polyacetylenes) isolated from Atractylodes lancea rhizomes, only two polyacetylenes—compound 25, identified as (4E,6E,12E)-tetradecatriene-8,10-diyne-1,3-diyl diacetate, and compound 32, identified as atractylodinol—exhibited potent inhibition of RANKL-induced osteoclastogenesis in bone marrow-derived macrophages (BMMs), with IC50 values of 1.3 μM and 0.64 μM, respectively [1]. Both polyacetylenes outperformed the standard anti-osteoporosis drug alendronate sodium [2]. Critically, none of the 22 sesquiterpenoids or the remaining 9 polyacetylenes in the same study showed comparable potency, establishing a narrow structure-activity relationship within the polyacetylene class [1]. The 2-fold potency difference between the target compound (IC50 = 1.3 μM) and atractylodinol (IC50 = 0.64 μM) maps directly to the presence of a diacetate-terminated acyclic scaffold versus a furan-terminated scaffold, providing a clear structural basis for compound selection in bone resorption studies.

Osteoclast inhibition Bone resorption Osteoporosis RANKL Natural product

Validated Pharmacokinetic and Tissue Distribution Profile: Triene-Diyne Diacetate as the Only Atractylodes Polyacetylene with Published In Vivo PK Parameters

A fully validated HPLC-UV method was developed for quantification of (4E,6E,12E)-tetradecatriene-8,10-diyne-1,3-diyl diacetate in rat plasma and tissues, achieving a lower limit of quantification (LLOQ) of 0.00143 μg·mL⁻¹ with satisfactory accuracy and precision [1]. The method was applied to a pharmacokinetic study comparing raw versus bran-processed Atractylodis Rhizoma after oral administration, revealing that processing shifted Tmax 1 hour earlier and increased Cmax [1]. Tissue distribution analysis showed the highest accumulation in spleen, with concentrations further elevated after stir-frying with bran [1]. In contrast, published pharmacokinetic data for closely related Atractylodes polyacetylenes—including atractylodin, atractylodinol, and (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol diacetate (TDEYA)—remain limited or absent from the peer-reviewed literature. TDEYA has been studied for its in vitro enzyme inhibition profile (xanthine oxidase, Na⁺/K⁺-ATPase) [2] and gastric ulcer protection [3], but lacks a validated bioanalytical method with reported LLOQ, tissue distribution, or processing-dependent pharmacokinetic modulation data comparable to those established for the target compound.

Pharmacokinetics Tissue distribution HPLC-UV Bioavailability Drug metabolism

Anti-Inflammatory Selectivity Profile: Triene-Diyne Diacetate as a 5-LOX/COX-1-Inactive Polyacetylene Versus Potent Dual Inhibitors

In the definitive phytochemical and pharmacological study of Atractylodes lancea polyacetylenes by Resch et al. (2001), seven polyacetylenes were isolated and evaluated for 5-LOX and COX-1 inhibition. Among them, only erythro-(1,3Z,11E)-tridecatriene-7,9-diyne-5,6-diyl diacetate (compound 2) showed strong dual inhibition (IC50 (5-LOX) = 3 μM; IC50 (COX-1) = 1 μM), whereas (4E,6E,12E)-tetradecatriene-8,10-diyne-1,3-diyl diacetate (compound 7) did not exhibit significant 5-LOX or COX-1 inhibitory activity at the tested concentrations . This inactivity is not a liability but a therapeutically meaningful selectivity feature: the compound retains osteoclastogenesis inhibitory activity (IC50 = 1.3 μM) [1] and contributes to gastrointestinal prokinetic effects (as part of the polyacetylene fraction) [2] without engaging the COX-1/5-LOX pathways, thereby avoiding the gastric mucosal toxicity associated with COX-1 inhibition. By contrast, the dual 5-LOX/COX-1 inhibitor compound 2 may carry a higher gastrointestinal risk profile. For researchers seeking an Atractylodes-derived polyacetylene with non-cyclooxygenase-dependent anti-resorptive or gastrointestinal activity, the triene-diyne diacetate offers a cleaner mechanistic profile.

5-Lipoxygenase Cyclooxygenase-1 Anti-inflammatory Selectivity Polyacetylene

Gastrointestinal Prokinetic Activity: Polyacetylene-Class Contribution with Defined Structural Specificity for Gastric Emptying Assays

The lipophilic fraction (4 mg/kg) of Atractylodes lancea aqueous extract significantly improved L-NNA-induced delayed gastric emptying in rats. The major active constituents were four polyacetylenic compounds—atractylodin, atractylodinol, acetylatractylodinol, and 4,6,12-tetradecatriene-8,10-diyne-1,3,14-triol (the triol analog of the target diacetate)—which showed similar potency in the gastric emptying assay, while the two sesquiterpenes (hinesol and β-eudesmol) were inactive [1]. The target diacetate compound (4E,6E,12E)-tetradecatriene-8,10-diyne-1,3-diyl diacetate is the immediate biosynthetic precursor of this active triol and shares the identical triene-diyne carbon skeleton, differing only in the C-1/C-3 acetate versus hydroxyl functionality . Atractylodin, used as a representative polyacetylene, improved gastric emptying in a dose-dependent manner between 0.1 and 0.3 mg/kg [1]. This gastrointestinal activity profile is distinct from the TDEYA (diene-diyne diacetate) literature, which focuses on xanthine oxidase inhibition and anti-ulcer effects rather than gastric motility [2].

Gastric emptying Gastrointestinal motility Prokinetic Functional dyspepsia Polyacetylene

Distinct UV Absorption and Chromatographic Retention Differentiating Triene-Diyne Diacetate from the Diene-Diyne Analog for HPLC Method Development

The (4E,6E,12E) triene-diyne chromophore of the target compound confers a characteristic UV absorption maximum suitable for detection at 336 nm, as utilized in the validated pharmacokinetic HPLC-UV method [1]. In contrast, the diene-diyne analog (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol diacetate (TDEYA) and its hydrolysis product TDEY, which lack the Δ4 double bond, exhibit different UV spectral properties and chromatographic retention behavior due to the reduced conjugation length [2]. In centrifugal partition chromatography (CPC) separation of Atractylodis Rhizoma Alba constituents using an n-hexane–ethyl acetate–methanol–water (8:2:8:2) solvent system, the diene-diyne analog eluted with a K-value of 0.86 and a calculated retention time of approximately 140 minutes, while sesquiterpene co-constituents showed markedly different partition coefficients (K = 1.54 and 3.62) [3]. Although the triene-diyne diacetate was not directly run in the same CPC system, its additional conjugated double bond is expected to alter its partition coefficient relative to the diene analog, necessitating a compound-specific reference standard for accurate peak identification and quantification in any chromatographic system operating at 336 nm.

HPLC method development UV detection Chromatographic separation Polyacetylene analysis Reference standard

High-Value Procurement Scenarios for Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl Diacetate: Where This Specific Polyacetylene Is the Irreplaceable Choice


Quality Control Reference Standard for Species Authentication of Atractylodis Rhizoma in Pharmacopoeial or cGMP Laboratories

This compound is one of only three validated marker peaks required for HPLC-based species discrimination between Atractylodes chinensis and A. lancea. Any QC laboratory performing compendial or in-house species authentication of Cangzhu raw materials must procure this specific polyacetylene as a certified reference standard. Use of atractylodin or atractylodinol alone is insufficient—all three markers are necessary for the validated chemometric model, and the triene-diyne diacetate is the only one of the three possessing the triene-diyne diacetate scaffold [1]. The validated HPLC method achieves precision (RSD ≤ 2.30%), repeatability (RSD ≤ 2.82%), and recovery (96.57–100.16%) suitable for regulatory submissions [1].

In Vivo Pharmacokinetic and Tissue Distribution Studies of Atractylodes-Derived Therapeutics

This compound is the only Atractylodes polyacetylene for which a fully validated HPLC-UV bioanalytical method (LLOQ = 0.00143 μg·mL⁻¹) and complete rat pharmacokinetic/tissue distribution reference dataset have been published [2]. Pharmaceutical development teams investigating Atractylodes-based botanical drug products or polyacetylene lead compounds should use this reference standard to establish dose-exposure relationships, assess processing-induced bioavailability changes (Tmax shifts by 1 h; Cmax increases after bran stir-frying), and evaluate spleen-targeted tissue distribution [2]. No other polyacetylene from this botanical source offers equivalent PK characterization.

Osteoclastogenesis Inhibition Screening and Bone Resorption Drug Discovery Programs

With a validated IC50 of 1.3 μM against RANKL-induced osteoclastogenesis—more potent than the clinical standard alendronate sodium—this compound serves as a structurally defined polyacetylene hit for anti-osteoporosis drug discovery [3]. Its diacetate-functionalized acyclic scaffold is structurally distinct from the furan-bearing atractylodinol (IC50 = 0.64 μM), enabling comparative structure-activity relationship (SAR) studies to map the pharmacophoric contributions of the diacetate terminus versus the furan ring [3]. Procurement of both compounds allows direct scaffold-hopping SAR campaigns.

COX-Independent Anti-Inflammatory Mechanism-of-Action Studies

Unlike other Atractylodes polyacetylenes that potently inhibit 5-LOX and COX-1 (e.g., compound 2 with IC50 = 3 μM and 1 μM respectively), the triene-diyne diacetate shows no significant activity against these enzymes . This pathway selectivity makes it a valuable negative-control or pathway-selective tool compound for dissecting COX-independent anti-inflammatory or gastrointestinal mechanisms. Researchers studying non-cyclooxygenase-mediated effects of Atractylodes extracts can use this compound to rule out COX/LOX pathway contributions in their experimental models .

Quote Request

Request a Quote for Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.